molecular formula C22H24N2O3S B301098 5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Cat. No. B301098
M. Wt: 396.5 g/mol
InChI Key: FZHAASNDGHSIOZ-SPDSTVKKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, also known as ETT, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound exhibits a range of biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in the target cells. For example, 5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial replication and survival. In cancer cells, 5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to exhibit a range of biochemical and physiological effects, depending on the target cells and the concentration used. In bacterial cells, 5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to cause membrane damage, DNA damage, and inhibition of protein synthesis. In cancer cells, 5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to induce cell cycle arrest, DNA damage, and apoptosis. Additionally, 5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to possess antioxidant and anti-inflammatory properties, which could be beneficial for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low toxicity. However, there are also some limitations to consider, such as the need for specialized equipment and expertise for synthesis and analysis, as well as the potential for off-target effects and toxicity at high concentrations.

Future Directions

5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has shown significant potential for various applications in science, and future research could focus on exploring its mechanisms of action, optimizing its synthesis and formulation, and investigating its potential for clinical applications. Additionally, further studies could investigate the structure-activity relationship of 5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one and its derivatives to identify more potent and selective compounds for specific applications.

Synthesis Methods

The synthesis of 5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one involves the reaction of 2-ethoxybenzaldehyde and 4-ethoxyaniline in the presence of ethyl acetoacetate and ammonium thiocyanate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the thiazolidinone ring. The final product is obtained after purification by recrystallization.

Scientific Research Applications

5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit significant antimicrobial activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has also been investigated for its potential as an antitumor agent, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

Product Name

5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)imino-5-[(2-ethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N2O3S/c1-4-24-21(25)20(15-16-9-7-8-10-19(16)27-6-3)28-22(24)23-17-11-13-18(14-12-17)26-5-2/h7-15H,4-6H2,1-3H3/b20-15-,23-22?

InChI Key

FZHAASNDGHSIOZ-SPDSTVKKSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CC=C2OCC)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCC)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCC)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.